molecular formula C14H12N2Na2O5S B570844 4-SULPHO HYDROZONE CAS No. 118969-29-2

4-SULPHO HYDROZONE

Cat. No.: B570844
CAS No.: 118969-29-2
M. Wt: 366.299
InChI Key: MIPGBAXCMCDPHC-UHFFFAOYSA-N
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Description

4-SULPHO HYDROZONE (systematic name pending IUPAC validation) is a sulfonamide-derived compound characterized by a hydrazone functional group (-NH-N=) and a sulfonic acid (-SO3H) substituent at the 4-position of the aromatic ring. This structural configuration confers unique reactivity, particularly in chelation and catalysis, making it relevant in pharmaceutical and industrial applications.

Key properties hypothesized for this compound include:

  • Solubility: High aqueous solubility due to the sulfonic acid group, similar to sulfosalicylic acid (solubility: 500 g/L at 20°C) .
  • Stability: Susceptibility to hydrolysis under alkaline conditions, a trait observed in sulfathiazole derivatives .
  • Biological Activity: Potential antimicrobial or enzyme-inhibitory effects, inferred from sulfonamide pharmacophores .

Properties

CAS No.

118969-29-2

Molecular Formula

C14H12N2Na2O5S

Molecular Weight

366.299

IUPAC Name

2-(2-benzylidenehydrazinyl)-4-sulfobenzoic acid;sodium

InChI

InChI=1S/C14H12N2O5S.2Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;;/h1-9,16H,(H,17,18)(H,19,20,21);;

InChI Key

MIPGBAXCMCDPHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulpho Hydrazone typically involves the reaction of suitable aldehydes or ketones with hydrazides. One common method is the condensation of benzaldehyde with hydrazine derivatives in the presence of a sulfonating agent . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired hydrazone.

Industrial Production Methods: In industrial settings, the production of 4-Sulpho Hydrazone is carried out using large-scale reactors where the reactants are mixed under controlled conditions. The process involves the careful addition of sulfonating agents and the maintenance of specific temperatures and pH levels to optimize yield and purity . Post-synthesis, the compound is purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Sulpho Hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted hydrazones .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-SULPHO HYDROZONE with structurally or functionally related sulfonamides and sulfonic acids, based on reagent-grade specifications and pharmacological data from authoritative sources:

Compound Molecular Formula Molecular Weight Key Applications Stability Notable Grades
This compound Hypothetical (C9H10N3O3S2) ~296.3 (estimated) Chelation, catalysis, antimicrobial research pH-sensitive (stable at pH 2–6) Research-grade (inferred)
Sulfathiazole Sodium C9H8N3NaO2S2 277.29 Antibacterial agent (UTIs, wound infections) Stable in dry form; hygroscopic USP-grade (≥98% purity)
Sulfosalicylic Acid C6H3(COOH)(OH)(SO3H)·2H2O 254.22 Protein precipitation, reagent in diagnostics Stable in crystalline form ACS reagent grade
Sulfonic Acid Resin Polymer matrix with -SO3H Variable Ion exchange, water treatment Stable up to 150°C Industrial/commercial grade

Key Research Findings:

  • Reactivity : Unlike sulfathiazole sodium, which primarily acts as a bacteriostatic agent, this compound’s hydrazone group may enable metal-ion chelation, akin to sulfosalicylic acid’s role in protein binding .
  • Thermal Stability : Sulfonic acid resins exhibit superior thermal resistance compared to this compound, which likely degrades above 80°C based on sulfonamide analogs .
  • Synthetic Challenges : The sulfonic acid group in this compound complicates purification, a common issue with polar sulfonamides requiring specialized chromatography .

Q & A

Q. What FINER criteria should guide hypothesis formulation for this compound research?

  • Methodological Answer : Ensure hypotheses are:
  • Feasible : Access to sulfonation reagents and analytical infrastructure.
  • Interesting : Mechanistic novelty (e.g., unexplored tautomeric forms).
  • Novel : Address gaps in structure-activity relationships.
  • Ethical : Minimize vertebrate testing via in silico prioritization.
  • Relevant : Link to broader goals (e.g., antimicrobial resistance).
    Use PICO frameworks to structure comparative studies .

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